![molecular formula C60H46N4 B6594170 N,N'-Bis[4-(diphenylamino)phenyl]-N,N'-diphenylbenzidine CAS No. 936355-01-0](/img/structure/B6594170.png)

N,N'-Bis[4-(diphenylamino)phenyl]-N,N'-diphenylbenzidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N,N’-Bis[4-(diphenylamino)phenyl]-N,N’-diphenylbenzidine is a type of organic compound that is used in optoelectronic applications . It is a hole transport material with an ortho-linked terphenyl core structure, which allows for perfect energy level alignment with the absorber layer and therefore efficient charge collection . It is prone to degradation in ambient conditions .

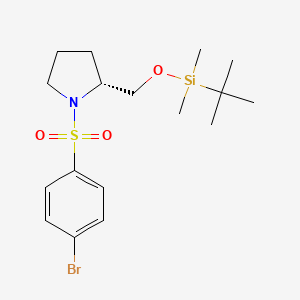

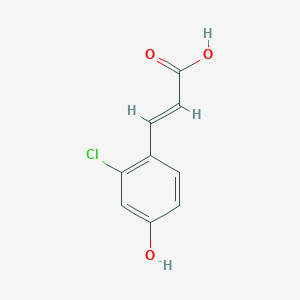

Molecular Structure Analysis

The molecular structure of N,N’-Bis[4-(diphenylamino)phenyl]-N,N’-diphenylbenzidine is complex, with a large number of carbon, hydrogen, and nitrogen atoms. The empirical formula is C62H50N4 , and the molecular weight is 851.09 . The structure is characterized by a terphenyl core structure .Physical And Chemical Properties Analysis

N,N’-Bis[4-(diphenylamino)phenyl]-N,N’-diphenylbenzidine is a solid compound . Its empirical formula is C62H50N4 , and it has a molecular weight of 851.09 . It is prone to degradation in ambient conditions .Wissenschaftliche Forschungsanwendungen

Photovoltaic Applications

N,N'-Bis[4-(diphenylamino)phenyl]-N,N'-diphenylbenzidine derivatives are explored for their photovoltaic properties, showing potential in sensitizing photoconductive polyimides. These compounds, in combination with various small molecules like Rhodamine 6G and PCBM, have demonstrated enhancements in photoconductivity, which is crucial for improving the efficiency of photovoltaic devices (Mühlbacher et al., 2001).

Charge Transporting Polymers

Research has focused on synthesizing charge-transporting polymers incorporating N,N'-Bis[4-(diphenylamino)phenyl]-N,N'-diphenylbenzidine units through Friedel–Crafts reaction. These polymers exhibit high yield and molecular weight, with structures that suggest effective polymerization at both para and meta positions of the phenyl group. Their charge transport properties are critical for applications in electronic devices (Mori et al., 2002).

Star-Shaped Imide Compounds

Innovative star-shaped imide compounds incorporating electron-donating triphenylamine or electron-withdrawing bis(trifluoromethyl)phenyl side groups were synthesized, showcasing promising optical and electrical properties. These compounds, characterized by various spectroscopic and analytical techniques, offer potential applications in optoelectronic devices due to their unique structural and functional attributes (Jeon & Yoon, 2012).

OLEDs and Electronic Devices

N,N'-Bis[4-(diphenylamino)phenyl]-N,N'-diphenylbenzidine derivatives have been utilized in the development of OLEDs, serving as hole-transport materials (HTMs) due to their excellent electroluminescent characteristics and thermal stability. These compounds contribute significantly to the performance and efficiency of OLEDs, indicating their crucial role in advancing organic electronics technology (Kimura et al., 2006).

Wirkmechanismus

Target of Action

NPNPB is a derivative of triarylamines . It is an organic compound that is primarily used in the field of optoelectronics . The primary targets of NPNPB are the electronic states of the materials in which it is incorporated, such as in organic light-emitting diodes (OLEDs) .

Mode of Action

NPNPB is electron-rich and is commonly used as a hole-injection layer (HIL) material in OLED devices . It interacts with its targets by donating electrons, thereby facilitating the movement of holes (positive charges) towards the electrode .

Biochemical Pathways

As an organic semiconductor, NPNPB does not participate in biochemical pathways in the traditional sense. Instead, it plays a crucial role in the electronic pathways of OLED devices. By injecting holes into the device, it helps to balance charge transport and enhance device performance .

Result of Action

The result of NPNPB’s action is the efficient operation of OLED devices. By serving as a HIL, it improves the balance of charge transport within the device, which can lead to better device efficiency and longevity .

Eigenschaften

IUPAC Name |

1-N,1-N,4-N-triphenyl-4-N-[4-[4-(N-[4-(N-phenylanilino)phenyl]anilino)phenyl]phenyl]benzene-1,4-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C60H46N4/c1-7-19-49(20-8-1)61(50-21-9-2-10-22-50)57-39-43-59(44-40-57)63(53-27-15-5-16-28-53)55-35-31-47(32-36-55)48-33-37-56(38-34-48)64(54-29-17-6-18-30-54)60-45-41-58(42-46-60)62(51-23-11-3-12-24-51)52-25-13-4-14-26-52/h1-46H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOYZGLGJSAZOAG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)N(C4=CC=CC=C4)C5=CC=C(C=C5)C6=CC=C(C=C6)N(C7=CC=CC=C7)C8=CC=C(C=C8)N(C9=CC=CC=C9)C1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60H46N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

823.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N'-Bis[4-(diphenylamino)phenyl]-N,N'-diphenylbenzidine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(11bR)-2,6-Bis(4-chlorophenyl)-4-hydroxydinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-oxide](/img/structure/B6594110.png)

![(11bS)-8,9,10,11,12,13,14,15-Octahydro-4-hydroxy-2,6-di-9-phenanthrenyl-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin](/img/structure/B6594166.png)